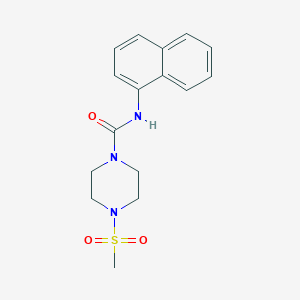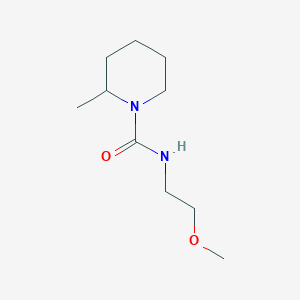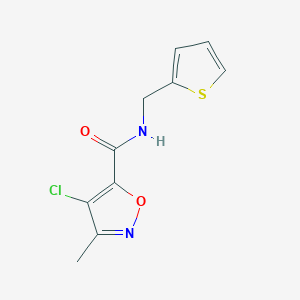
4-(methylsulfonyl)-N-1-naphthyl-1-piperazinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(methylsulfonyl)-N-1-naphthyl-1-piperazinecarboxamide often involves the use of arylsulfonamide frameworks. For instance, the synthesis and structure-activity relationship (SAR) of (piperazin-1-yl-phenyl)-arylsulfonamides were explored for their affinities towards serotonin receptors, where naphthalene-2-sulfonic acid derivatives showed high affinity and selectivity (Park et al., 2010). Another study on 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives aimed at 5-HT₆ receptor ligands indicates a similar approach in the chemical synthesis of these compounds (Nirogi et al., 2012).
Molecular Structure Analysis
The molecular structure of similar sulfonamide compounds has been characterized using techniques such as X-ray crystallography. For example, 1-benzhydryl-4-methanesulfonyl-piperazine was studied, revealing insights into the geometry around the piperazine and sulfonyl functional groups (Naveen et al., 2007). This structural analysis is critical for understanding the chemical behavior and interaction capabilities of these molecules.
Chemical Reactions and Properties
The chemical properties of arylsulfonamide compounds, including reactivity and interaction with biological targets, are significant for their pharmacological potential. Studies have shown that these compounds can exhibit high binding affinities towards specific receptors, indicating their reactivity and functional specificity (Park et al., 2011).
Physical Properties Analysis
Understanding the physical properties, such as solubility and crystallinity, of this compound-related compounds is essential for their application in drug development. The synthesis and characterization of similar sulfonamide compounds provide valuable data on their physical properties, including solubility in various solvents and thermal stability (Sarojini et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific biological targets and stability, are crucial for the application of these compounds in therapeutic settings. The detailed study of their binding affinities and selectivity towards receptors, as well as their metabolism and interaction with biological molecules, is fundamental for their development as pharmacological agents (Cioffi et al., 2016).
Propriétés
IUPAC Name |
4-methylsulfonyl-N-naphthalen-1-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-23(21,22)19-11-9-18(10-12-19)16(20)17-15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEOODLSGWXNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[allyl(methylsulfonyl)amino]-N-(2,6-diethylphenyl)benzamide](/img/structure/B4543906.png)
![4-ethyl-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4543908.png)
![{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride](/img/structure/B4543916.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4543924.png)


![N-[4-({[3-(4-methylphenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4543955.png)
![N-cyclobutyl-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4543958.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4543960.png)
![3-[(4-chloro-3-nitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543971.png)
![1-[4-(4-chloro-2-methylphenoxy)butanoyl]piperidine](/img/structure/B4543982.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4543986.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4543988.png)